REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][N+:7]=2[O-])[CH:5]=[CH:4][N:3]=[CH:2]1.[Cl-].[NH4+]>C(O)C.[Fe]>[NH2:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:11]=1 |f:1.2|
|
Name
|
2-(1-imidazolyl)-4-nitropyridine N-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the insoluble matter was immediately removed by filtration
|
Type
|
CUSTOM
|
Details
|
the resulting filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=C1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |